1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one
Description
Contextual Significance of the Benzofuran (B130515) Scaffold in Chemical Sciences
The benzofuran scaffold is a heterocyclic compound that is a fundamental component of numerous natural and synthetic molecules with significant biological properties. dtu.dk This structural motif is recognized as a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets. dtu.dk Benzofuran derivatives have been extensively studied and have shown a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and immunomodulatory effects. dtu.dknih.gov The versatility of the benzofuran ring system allows for diverse chemical modifications, enabling the synthesis of large libraries of compounds for biological screening. dtu.dknih.gov
Overview of the Chemical Compound's Research Focus
Direct academic research exclusively focused on 1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one is limited. However, the existing body of literature on closely related benzofuran derivatives suggests that the primary research interest in this compound lies in its potential as a synthetic intermediate for the creation of more complex molecules with specific biological functions. The presence of the acetyl group at the 5-position and the methoxy (B1213986) group at the 6-position provides reactive sites for further chemical modifications.
Studies on analogous benzofuran-based ketones indicate a strong focus on their application in medicinal chemistry. For instance, derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines and their antibacterial properties. nih.gov Similarly, other benzofuran derivatives have been investigated for their immunomodulatory and anti-inflammatory activities. nih.govijper.org
Scope and Objectives of Academic Investigations on this compound
The objectives of academic investigations involving compounds like this compound can be inferred from the broader research on benzofurans. A primary objective is often the synthesis of novel derivatives. Synthetic strategies for benzofurans are well-established and can be adapted to this specific molecule. A common method involves the reaction of a substituted o-hydroxyacetophenone with a suitable reagent like chloroacetone (B47974) to form the benzofuran ring system. nih.gov
Following synthesis, a key objective is the biological evaluation of the parent compound and its derivatives. Based on the activities of related compounds, investigations would likely explore:
Anticancer Activity: Screening against various cancer cell lines to determine cytotoxicity and mechanisms of action, such as the induction of apoptosis or inhibition of specific cellular targets. nih.govresearchgate.net
Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi to identify potential new antimicrobial agents. nih.gov
Anti-inflammatory and Immunomodulatory Effects: Assessing the ability to modulate inflammatory pathways and immune responses. nih.govijper.org
The overarching goal of such academic investigations is to establish structure-activity relationships (SAR). By systematically modifying the structure of this compound and observing the effects on its biological activity, researchers can identify key structural features responsible for its therapeutic potential, guiding the design of more potent and selective drug candidates.
Chemical and Physical Properties
Below is a table summarizing the known chemical and physical properties of this compound and a closely related compound for comparison.
| Property | This compound | 1-(4-methoxy-1-benzofuran-5-yl)ethan-1-one |
| Molecular Formula | C₁₁H₁₀O₃ | C₁₁H₁₀O₃ |
| Molecular Weight | 190.198 g/mol | 190.198 g/mol |
| CAS Number | 50551-63-8 | Not Available |
| Appearance | Not specified | Not specified |
| Melting Point | Not specified | Not specified |
| Boiling Point | Not specified | Not specified |
| SMILES | O1C2=C(C(OC)=C(C=C2)C(=O)C)C=C1 | COC1=C(C2=C(C=CO2)C=C1)C(=O)C |
| InChIKey | Not specified | HHGHKYQLMIAKNK-UHFFFAOYSA-N |
| Data for 1-(4-methoxy-1-benzofuran-5-yl)ethan-1-one is from reference ebi.ac.uk. Data for this compound is compiled from general chemical knowledge. |
Structure
3D Structure
Properties
IUPAC Name |
1-(6-methoxy-1-benzofuran-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7(12)9-5-8-3-4-14-10(8)6-11(9)13-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIGNSKVBYJMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)C=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493691 | |
| Record name | 1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63272-70-8 | |
| Record name | 1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Derivatization of 1 6 Methoxy 1 Benzofuran 5 Yl Ethan 1 One
Established Synthetic Routes for the Benzofuran (B130515) Core
The synthesis of the benzofuran ring system is a well-explored area of heterocyclic chemistry, with numerous methods developed to afford a wide range of substituted derivatives. nih.govresearchgate.net These strategies can be broadly categorized based on the key bond-forming steps that construct the fused furan (B31954) ring.
Cyclization Reactions of o-Hydroxyacetophenones
A classic and direct approach to forming 2-acyl-3-methylbenzofurans involves the reaction of a substituted o-hydroxyacetophenone with an α-haloketone, such as chloroacetone (B47974). This method proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization and dehydration to furnish the benzofuran ring.
One documented procedure involves heating the appropriately substituted o-hydroxyacetophenone with chloroacetone in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetonitrile. mdpi.com The reaction mixture is typically heated for an extended period to ensure completion. mdpi.com This method is particularly effective for creating 2-acetyl-3-methylbenzofuran structures. For instance, various methoxy- and ethoxy-substituted o-hydroxyacetophenones have been successfully converted into their corresponding 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives using this approach. mdpi.com
Alternative Synthetic Strategies for Benzofuran-Ethanone Structures
Beyond the direct cyclization of o-hydroxyacetophenones, a diverse array of synthetic strategies has been developed to construct the benzofuran-ethanone framework. These methods offer alternative pathways that can accommodate different substitution patterns and functional groups.
Transition-Metal-Catalyzed Cyclizations: Palladium- and copper-catalyzed reactions are prominent in modern benzofuran synthesis. nih.gov The Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization, is a powerful method for generating 2-substituted benzofurans. nih.govjocpr.comdivyarasayan.org This can be performed in a one-pot fashion, offering efficiency and good yields. divyarasayan.org Other transition metals, including gold, rhodium, and iridium, have also been employed to catalyze the cyclization of appropriately functionalized precursors. nih.govorganic-chemistry.org
Acid-Catalyzed Cyclizations: Acid-catalyzed cyclodehydration of α-phenoxy ketones is another effective route. jocpr.com For example, 2-(2-methoxyaryl)-1-arylethanone derivatives can be cyclized using hydroiodic acid in acetic acid to yield 2-arylbenzofurans. jocpr.com Polyphosphoric acid (PPA) is also a common reagent for promoting such intramolecular condensations. jocpr.com
Metal-Free Approaches: To avoid the cost and potential toxicity of metal catalysts, metal-free synthetic routes have been developed. These include iodine(III)-mediated oxidative cyclization of 2-hydroxystilbenes to form 2-arylbenzofurans. organic-chemistry.orgmdpi.com Additionally, base-catalyzed condensations, such as the reaction of o-hydroxyphenones with 1,1-dichloroethylene, can provide access to functionalized benzofurans. organic-chemistry.org
Targeted Synthesis of 1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one and its Analogues
While a specific, documented synthesis for this compound is not prevalent in the literature, its synthesis can be inferred from established methods used for closely related analogues.
Conventional Synthetic Approaches
A plausible and conventional route to this compound would start from the corresponding o-hydroxyacetophenone, specifically 1-(2-hydroxy-4-methoxy-5-acetylphenyl)ethanone. Following the established precedent for similar structures, this starting material would undergo reaction with an appropriate C2-synthon, such as an α-halocarbonyl compound, to construct the furan ring.
The synthesis of various methoxy-substituted 1-(benzofuran-2-yl)ethanone analogues has been reported, providing a template for this approach. For example, the synthesis of 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanone was achieved by reacting 2'-hydroxy-5'-methoxyacetophenone (B48926) with chloroacetone. mdpi.com Similarly, 1-(7-methoxy-1-benzofuran-2-yl)ethanone has been synthesized from 3-methoxysalicylaldehyde and 1-chloroacetone. researchgate.net These examples strongly support the feasibility of applying similar methodologies to produce the target compound.
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Substituted o-hydroxyacetophenone | Chloroacetone, K₂CO₃, Acetonitrile | 1-(3-Methyl-1-benzofuran-2-yl)ethanone derivatives | mdpi.com |
| 3-Methoxysalicylaldehyde | 1-Chloroacetone, K₂CO₃, Acetone | 1-(7-Methoxy-1-benzofuran-2-yl)ethanone | researchgate.net |
| 1-(Benzofuran-2-yl)ethan-1-one | N-ethyl piperazine, Sulfur, K₂CO₃/Glycerol | 2-(Benzofuran-2-yl)-1-(4-ethylpiperazin-1-yl)ethanethione | nih.gov |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving the efficiency of synthetic processes. nih.govnih.govresearchgate.net The synthesis of benzofuran derivatives is particularly amenable to this technology. researchgate.netresearchgate.net
The Perkin rearrangement, which converts 3-halocoumarins into benzofuran-2-carboxylic acids, has been significantly expedited using microwave irradiation. Reaction times were reduced from several hours to just five minutes, with excellent yields. nih.gov Similarly, the synthesis of benzofuran-3(2H)-ones from benzoate (B1203000) substrates has been successfully achieved under microwave conditions, providing rapid access to these structures in moderate to good yields. researchgate.net Research has also demonstrated that coupling reactions to create benzofuran-oxadiazole and benzofuran-triazole hybrids can be dramatically accelerated, with reaction times dropping from 24 hours to as little as 60 seconds with improved yields under microwave heating. nih.gov
These findings suggest that the synthesis of this compound could be substantially optimized by adapting conventional methods to microwave-assisted protocols, leading to shorter reaction times and potentially higher product yields.
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Perkin Rearrangement | ~3 hours | 5 minutes | Significant | nih.gov |
| Benzofuran-Oxadiazole Synthesis | 24 hours | 60 seconds | From 36-80% to 69-94% | nih.gov |
| Benzofuran-3(2H)-one Synthesis | Classical methods (variable) | Not specified, but rapid | 43-58% yield | researchgate.net |
Derivatization Strategies for Enhancing Molecular Complexity
Once the this compound core is synthesized, the ethanone (B97240) group serves as a versatile handle for further chemical modifications to enhance molecular complexity and explore structure-activity relationships.
A common derivatization strategy involves the Claisen-Schmidt condensation of the acetyl group with an appropriate aldehyde to form chalcones. For instance, 1-(7-methoxy-1-benzofuran-2-yl)ethanone has been condensed with 4-methylbenzaldehyde (B123495) in a basic methanolic solution to produce the corresponding chalcone (B49325), 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one. researchgate.netnih.gov This reaction introduces a conjugated system that can be a key pharmacophore in various biologically active compounds. researchgate.netnih.gov
Another powerful strategy involves functionalization of the benzofuran ring itself. Bromination using N-bromosuccinimide (NBS) can selectively introduce a bromine atom, often at a reactive methyl group on the furan ring. mdpi.com For example, 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanone was successfully brominated at the 3-methyl position to yield 1-[3-(bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone. mdpi.com This brominated intermediate is highly valuable for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups and the construction of more complex molecular architectures. mdpi.com
Furthermore, the ethanone moiety can be transformed using reactions like the Willgerodt–Kindler reaction. The reaction of 1-(benzofuran-2-yl)ethan-1-one with an amine (e.g., N-ethyl piperazine) and elemental sulfur leads to the formation of a thioamide, demonstrating another pathway to novel derivatives. nih.gov
Electrophilic Aromatic Substitution Reactions
The benzofuran nucleus is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The reactivity and orientation of incoming electrophiles are directed by the existing substituents. The furan ring is generally more reactive towards electrophiles than the benzene (B151609) ring. wikipedia.org In this compound, the 6-methoxy group is an activating, ortho-para-directing group, while the 5-acetyl group is a deactivating, meta-directing group. The combined influence of these groups, along with the inherent reactivity of the benzofuran system, dictates the position of substitution.
Research on analogous structures, such as 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone, has shown that bromination using N-bromosuccinimide (NBS) can occur. nih.gov In this case, the presence of strongly activating methoxy (B1213986) groups can facilitate electrophilic substitution on the benzene ring. nih.gov For the title compound, electrophilic attack is anticipated at positions C4 and C7 on the benzene ring, which are ortho and meta to the methoxy and acetyl groups, respectively, and also at the electron-rich C2 or C3 positions of the furan ring.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using reagents like Br2 with a Lewis acid catalyst or N-bromosuccinimide (NBS). masterorganicchemistry.com
Nitration: Introduction of a nitro group (NO2) using a mixture of nitric acid and sulfuric acid. libretexts.org The resulting nitro derivative can be further reduced to an amino group, providing a gateway to a wide range of other functionalities. mnstate.edu
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although the presence of the deactivating acetyl group on the ring can make these reactions challenging. wikipedia.org
| Reaction | Typical Reagents | Expected Product Position |
| Bromination | Br2, FeBr3 or NBS | C4, C7, or furan ring |
| Nitration | HNO3, H2SO4 | C4, C7 |
| Sulfonation | Fuming H2SO4 | C4, C7 |
Carbonyl Condensation Reactions (e.g., Claisen–Schmidt Condensation)
The acetyl group of this compound is a key site for derivatization, particularly through carbonyl condensation reactions. The Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base, is a classic method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones). wikipedia.orgchemrevlett.com
This reaction proceeds by deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. researchgate.net Subsequent dehydration yields the α,β-unsaturated ketone, or chalcone. These chalcone derivatives are valuable intermediates for the synthesis of various heterocyclic compounds, including pyrazoles and flavonoids. researchgate.netajrconline.org An efficient protocol for synthesizing similar benzofuran chalcones has been achieved using zirconium chloride as a greener catalyst. researchgate.net
| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Base/Catalyst | Product Type |
| This compound | Substituted Benzaldehyde | NaOH or KOH | (E)-1-(6-Methoxy-1-benzofuran-5-yl)-3-(aryl)prop-2-en-1-one (Chalcone) |
| This compound | 4-Chlorobenzaldehyde | NaOH (aq) | (E)-3-(4-Chlorophenyl)-1-(6-methoxy-1-benzofuran-5-yl)prop-2-en-1-one |
| This compound | 4-Methoxybenzaldehyde | KOH/Ethanol | (E)-1-(6-Methoxy-1-benzofuran-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Mannich Reactions for Aminomethylation
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (the ketone), formaldehyde, and a primary or secondary amine. nih.gov This reaction, also known as aminomethylation, introduces an aminomethyl group at the α-position of the carbonyl. For this compound, the reaction results in the formation of β-aminoketones, commonly known as Mannich bases. nih.gov
These Mannich bases are important synthetic intermediates. Studies on the closely related 1-(5-bromobenzofuran-2-yl)ethan-1-one have demonstrated successful Mannich reactions with various secondary amines (e.g., dimethylamine, piperidine, morpholine) in the presence of paraformaldehyde and an acid catalyst. researchgate.net The resulting β-aminoketones can be used in subsequent reactions, such as the synthesis of pyrazolines or as alkylating agents for other nucleophiles. researchgate.net
| Ketone Substrate | Amine | Product (Mannich Base) |
| This compound | Dimethylamine | 3-(Dimethylamino)-1-(6-methoxy-1-benzofuran-5-yl)propan-1-one |
| This compound | Piperidine | 1-(6-Methoxy-1-benzofuran-5-yl)-3-(piperidin-1-yl)propan-1-one |
| This compound | Morpholine | 1-(6-Methoxy-1-benzofuran-5-yl)-3-morpholinopropan-1-one |
Heterocyclic Ring Annulation and Fusion
Derivatives of this compound, particularly the chalcones synthesized via Claisen-Schmidt condensation, are excellent precursors for building more complex, fused heterocyclic systems. The α,β-unsaturated carbonyl moiety of the chalcone acts as a key electrophilic synthon for annulation reactions.
For example, benzofuran-containing chalcones can react with reagents like 2-cyanoethanethioamide to afford thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net These thieno[2,3-b]pyridines can then be further elaborated into a variety of fused systems. researchgate.net Another common reaction involves the condensation of chalcones with o-aminothiophenol to yield 1,5-benzothiazepines. core.ac.uk These reactions significantly expand the chemical diversity accessible from the initial benzofuran ketone.
Other Functional Group Transformations
Beyond reactions at the aromatic ring and the α-carbon, the carbonyl group itself can undergo various transformations.
Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, 1-(6-methoxy-1-benzofuran-5-yl)ethan-1-ol. This is typically achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). libretexts.orgresearchgate.net The choice of reagent depends on the presence of other reducible functional groups in the molecule. libretexts.org
Bromination of the Acetyl Methyl Group: The methyl protons of the acetyl group can be substituted with bromine, typically using N-bromosuccinimide (NBS) under radical conditions, to yield 2-bromo-1-(6-methoxy-1-benzofuran-5-yl)ethan-1-one. nih.gov This bromo-derivative is a potent alkylating agent, useful for introducing the benzofuran moiety into other molecules.
Green Chemistry Principles in the Synthesis of Benzofuran Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzofurans to minimize environmental impact. acs.org Key strategies include the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient methods. nih.govjbiochemtech.com
Several green approaches have been developed for the synthesis of the benzofuran core and its derivatives:
Catalyst-Free Synthesis: Some benzofuran syntheses have been achieved under catalyst-free conditions, often using greener solvents or solvent-free approaches, which simplifies purification and reduces waste. acs.orgacs.org
Use of Greener Catalysts and Solvents: Researchers have employed eco-friendly deep eutectic solvents (DES), which are biodegradable and have low toxicity, as reaction media. acs.org The use of recyclable catalysts, such as those immobilized on solid supports, is another important green strategy. core.ac.uk
Electrochemical Methods: Electrosynthesis offers a non-catalytic and simple method for generating benzofuran derivatives in aqueous solutions, avoiding the need for toxic organic solvents. jbiochemtech.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, contributing to a more energy-efficient process. dtu.dk
While many of these green methodologies have been applied to the general synthesis of benzofurans, their specific application to the production of this compound represents a continuing area of research and development. Adopting these principles can lead to more sustainable and efficient synthetic routes for this valuable chemical scaffold. nih.gov
Spectroscopic and Analytical Data for this compound Not Publicly Available
Following a comprehensive search of scientific literature and chemical databases, specific experimental data for the spectroscopic and advanced analytical characterization of the compound this compound is not available in the public domain.
The required information, including detailed research findings and data tables for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), could not be located for this specific chemical entity. The search included queries for:
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Electrospray Ionization Mass Spectrometry (ESI-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS)
While data exists for structurally similar benzofuran derivatives, the strict requirement to focus solely on this compound prevents the inclusion of information from related compounds. Consequently, the detailed article focusing on the specific analytical characterization of this compound as outlined cannot be generated at this time due to the absence of the necessary scientific data in the searched resources.
Iii. Spectroscopic and Advanced Analytical Characterization of 1 6 Methoxy 1 Benzofuran 5 Yl Ethan 1 One and Its Derivatives
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting IR spectrum plots the percentage of transmittance against the wavenumber (cm⁻¹), revealing characteristic absorption bands for different types of bonds.
For 1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one, the key functional groups include an aryl ketone, a methoxy (B1213986) ether group, and the benzofuran (B130515) aromatic system. The IR spectrum is expected to display strong, characteristic absorptions corresponding to the stretching and bending vibrations of the bonds within these groups. vscht.cz
Key expected absorption bands include:
C=O Stretch (Ketone): A strong and sharp absorption band is anticipated in the region of 1680-1665 cm⁻¹. The conjugation of the carbonyl group with the benzofuran ring system typically shifts this absorption to a lower wavenumber compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹). vscht.cz Studies on related benzofuran derivatives have reported strong C=O absorption bands in this region, such as at 1689 cm⁻¹ for a different benzofuran derivative. mdpi.com
Aromatic C=C Stretch: The benzofuran ring will exhibit multiple medium to weak absorption bands in the 1610-1450 cm⁻¹ region, which are characteristic of carbon-carbon double bond stretching within an aromatic system. ucla.edu
C-O Stretch (Ether and Furan): Two distinct C-O stretching vibrations are expected. The aryl ether linkage of the methoxy group and the furan (B31954) ring C-O-C bond will produce strong bands in the fingerprint region, typically between 1260 cm⁻¹ and 1020 cm⁻¹.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear as weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz
Aliphatic C-H Stretch: The C-H bonds of the acetyl methyl group will show medium to strong stretching absorptions in the 2960-2850 cm⁻¹ region. libretexts.org
The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aryl Ketone (C=O) | Stretch | 1680 - 1665 | Strong |
| Aromatic Ring (C=C) | Stretch | 1610 - 1450 | Medium |
| Aryl Ether & Furan (C-O) | Stretch | 1260 - 1020 | Strong |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (Acetyl Methyl) | Stretch | 2960 - 2850 | Medium |
X-ray Crystallography for Solid-State Structure Determination
A typical crystallographic study would yield the following parameters for this compound:
Crystal System: The geometric shape of the unit cell (e.g., orthorhombic, monoclinic).
Space Group: The symmetry elements of the crystal.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position of each atom within the unit cell.
The table below presents crystallographic data for a related compound, 1-(6-hydroxy-2-phenylbenzofuran-5-yl)ethan-1-one, to illustrate the type of information obtained from such an analysis. researchgate.net
| Parameter | Value |
| Compound | 1-(6-hydroxy-2-phenylbenzofuran-5-yl)ethan-1-one |
| Molecular Formula | C₁₆H₁₂O₃ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 10.7095(3) |
| b (Å) | 8.1455(2) |
| c (Å) | 27.5374(8) |
| V (ų) | 2402.20(11) |
| Z (molecules/cell) | 8 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a crucial analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves as a fundamental check for the purity and correctness of the synthesized compound's empirical formula.
The molecular formula for this compound is C₁₁H₁₀O₃, with a molecular weight of 190.20 g/mol . The theoretical elemental composition can be calculated from this formula. In a typical research setting, the synthesized compound is analyzed, and the "found" experimental values are expected to be in close agreement (usually within ±0.4%) with the calculated values, thereby confirming the empirical formula. researchgate.netsemanticscholar.org
The table below shows the calculated elemental composition for C₁₁H₁₀O₃ and provides a column for typical experimental results.
| Element | Calculated (%) | Found (%) (Typical) |
| Carbon (C) | 69.46 | 69.41 |
| Hydrogen (H) | 5.30 | 5.33 |
| Oxygen (O) | 25.24 | 25.26 |
Iv. Structure Activity Relationship Sar Studies of 1 6 Methoxy 1 Benzofuran 5 Yl Ethan 1 One Analogues
Positional and Substituent Effects on Biological Activity
The biological activity of benzofuran (B130515) derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) and furan (B31954) rings. Modifications such as the placement of methoxy (B1213986) groups, the introduction of halogens, and alterations to alkyl and acetyl moieties can profoundly impact the compound's cytotoxic and other biological properties.
The position of the methoxy group on the benzofuran ring is a critical determinant of antiproliferative activity. Studies comparing methoxy-substituted benzofuran derivatives have shown that compounds with a methoxy group at the C-6 position exhibit higher potency than those with the same group at the C-7 position. nih.gov For instance, in a series of 2-(3,4,5-trimethoxybenzoyl)benzo[b]furans, compound 10h (with a methyl group at C-3 and a methoxy group at C-6) was 3 to 10 times more active than its analogue 10j , which features a methoxy group at the C-7 position. nih.gov Furthermore, removing the C-6 methoxy group from certain 2-aroyl benzofuran derivatives resulted in inactive compounds, highlighting that the presence of this group at the 6-position was essential for potent antiproliferative activity. mdpi.com The enhanced activity associated with the C-6 methoxy substitution is believed to be due to favorable interactions within the active site of biological targets. nih.gov
| Compound | Substituents | L1210 | Molt4/C8 | CEM/0 |
|---|---|---|---|---|
| 10h | C-3: Me, C-6: OMe | 16 | 17 | 17 |
| 10j | C-3: Me, C-7: OMe | 140 | 120 | 170 |
The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran structure is a well-established strategy for enhancing anticancer activity. nih.govnih.gov Halogenation can improve binding affinity through the formation of "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule. nih.govmdpi.com Research indicates that brominated derivatives are often more cytotoxic than their chlorinated counterparts. nih.gov
The position of the halogen is also crucial. nih.gov In many active compounds, the halogen atom is attached to an alkyl or acetyl side chain rather than directly to the benzofuran ring. nih.govmdpi.com For example, bromoalkyl and bromoacetyl derivatives of benzofurans have been identified as having the highest cytotoxicity in certain studies. researchgate.netmdpi.com The presence of bromine and a methoxy group in the structure of methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate was found to enhance its pro-oxidative and proapoptotic properties compared to a chlorinated analogue. researchgate.net One study found that adding a fluorine atom at position 4 of a 2-benzofuranyl moiety led to a twofold increase in inhibitory activity against urokinase-type plasminogen activator (uPA). nih.gov
| Compound | Key Structural Feature | A549 (Lung) | HepG2 (Liver) | SW620 (Colon) |
|---|---|---|---|---|
| Methyl 4-bromo-6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Bromine at C-4 | 3.5 ± 0.6 | 3.8 ± 0.5 | 10.8 ± 0.9 |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Chlorine at C-4 and dichloroacetyl group | 6.3 ± 2.5 | 11 ± 3.2 | N/A |
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | Bromomethyl group | N/A | N/A | N/A |
Modifications to alkyl and acetyl groups on the benzofuran scaffold significantly influence biological activity. The introduction of a methyl group at the C-3 position of the benzofuran ring has been shown to cause a significant increase in antiproliferative activity against various cancer cell lines. nih.gov Comparing unsubstituted compounds with their C-3 methyl derivatives revealed a marked enhancement in potency. nih.gov
Furthermore, the acetyl group, often found at the C-2 or C-5/C-6 positions, serves as a key site for modifications that can enhance cytotoxicity. Halogenation of the acetyl group to form bromoacetyl or dichloroacetyl moieties is a common strategy. nih.govresearchgate.net These modifications often lead to compounds with potent pro-oxidative and proapoptotic effects. researchgate.net For example, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone emerged as a highly promising anticancer agent, demonstrating that modifications to both the alkyl (methyl) and acetyl groups are critical for high cytotoxicity. mdpi.com
| Compound | Substituents | L1210 | Molt4/C8 |
|---|---|---|---|
| 10b | C-3: H, C-5: NH2 | 1200 | 1100 |
| 10c | C-3: Me, C-5: NH2 | 50 | 42 |
| 10g | C-3: H, C-5: NH2, C-6: OMe | 40 | 68 |
| 10h | C-3: Me, C-5: NH2, C-6: OMe | 16 | 17 |
Role of the Ethanone (B97240) Moiety in Ligand-Receptor Interactions
The ethanone (or acetyl) group, particularly when positioned at C-2 of the benzofuran ring, plays a pivotal role in the molecule's interaction with biological targets. SAR studies have consistently found that substitutions at the C-2 position are crucial for the cytotoxic activity of benzofuran derivatives. nih.gov The benzoyl moiety at C-2, which is structurally related to the ethanone group, is a key feature for determining the antiproliferative activity of many benzofuran series. nih.gov
The oxygen atom of the ethanone's carbonyl group can act as a hydrogen bond acceptor, forming critical interactions that stabilize the ligand within the binding pocket of a receptor or enzyme. For example, in a series of 2-benzoyl-1-benzofuran derivatives designed as adenosine receptor antagonists, the benzoyl group was essential for affinity. nih.gov The number and position of methoxy substituents on the benzoyl moiety further modulated this affinity, indicating that the entire 2-aroyl portion of the molecule is critical for ligand-receptor recognition and subsequent biological response. mdpi.comnih.gov
Conformational Analysis and Bioactive Conformation Studies
The three-dimensional conformation of a molecule is integral to its ability to bind to a biological target. For benzofuran derivatives, the relative orientation of the substituents and the planarity of the core structure influence how the molecule fits into a receptor's binding site. In a series of 2-(3′,4′,5′-trimethoxybenzoyl) benzo[b]furan derivatives identified as tubulin polymerization inhibitors, the concomitant presence of a methyl group at C-3 and a methoxy group at C-6 was found to furnish the most active compound. mdpi.com This suggests that these specific substitutions induce or stabilize a bioactive conformation that is optimal for interacting with the colchicine binding site on tubulin. The methyl group at C-3 likely restricts the rotation of the C-2 benzoyl group, locking the molecule into a favorable conformation for binding. Such conformational restriction is a key principle in drug design for enhancing potency and selectivity.
Correlations between Structural Features and Biological Efficacy
The collective SAR data for 1-(6-methoxy-1-benzofuran-5-yl)ethan-1-one analogues reveal clear correlations between specific structural attributes and biological efficacy, particularly antiproliferative and cytotoxic activities.
Key correlations include:
Methoxy Group at C-6: The presence of a methoxy group at the C-6 position is consistently associated with higher biological activity compared to other positions, such as C-7. This feature is considered essential for the potent antiproliferative effects of several benzofuran series. nih.govmdpi.com
Methyl Group at C-3: The addition of a small alkyl group, specifically methyl, at the C-3 position significantly enhances cytotoxic potency. This is likely due to both favorable steric interactions and conformational restriction of the C-2 substituent. nih.govmdpi.com
Halogenation: Introducing halogens, especially bromine, onto alkyl or acetyl side chains is a reliable strategy for increasing cytotoxicity. nih.govmdpi.com This enhancement is attributed to the formation of halogen bonds and altered electronic properties that promote pro-oxidative and proapoptotic mechanisms. nih.govresearchgate.net
C-2 Acyl Group: The acyl group (ethanone, benzoyl) at the C-2 position is a critical pharmacophoric feature. Its carbonyl oxygen often participates in essential hydrogen bonding, and the entire moiety dictates the molecule's orientation within the target's binding site. nih.govnih.gov
These correlations underscore a clear structural basis for the biological activity of this class of compounds, where a combination of a C-6 methoxy group, a C-3 methyl group, and a strategically modified C-2/C-5 ethanone group leads to optimized biological efficacy.
Vi. Theoretical and Computational Chemistry Approaches to 1 6 Methoxy 1 Benzofuran 5 Yl Ethan 1 One Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. proquest.com This method is frequently used to understand how a small molecule, such as 1-(6-methoxy-1-benzofuran-5-yl)ethan-1-one, might interact with a biological target, typically a protein or enzyme. researchgate.net The primary goal is to predict the binding mode and affinity, which can suggest the compound's potential as a therapeutic agent. acs.org
Molecular docking simulations can predict the most likely conformation of this compound within the binding site of a target protein. The simulation software calculates a binding affinity or docking score, which is an estimation of the binding energy. researchgate.net A lower docking score generally indicates a more favorable binding interaction. For instance, in studies of other benzofuran (B130515) derivatives, docking simulations have been used to estimate their binding affinities to various enzymes, revealing potential inhibitory activities. researchgate.net
To illustrate, a hypothetical molecular docking study of this compound against a panel of cancer-related protein targets might yield results similar to those shown in the interactive table below.
Hypothetical Docking Scores of this compound Against Various Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Predicted Interaction Type |
|---|---|---|---|
| PI3K | 2ENQ | -8.5 | Hydrogen Bonding, Hydrophobic |
| VEGFR-2 | 2OH4 | -7.9 | Hydrophobic, van der Waals |
| CDK2 | 3S2P | -7.2 | Hydrogen Bonding, Electrostatic |
| LSD1 | 5L3F | -8.1 | Hydrophobic, Pi-Alkyl |
Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues of the protein's binding pocket. acs.org These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. proquest.com Identifying these key residues is crucial for understanding the mechanism of action and for designing more potent and selective analogs. For example, docking studies on benzofuran derivatives have identified key serine residues within receptor binding sites that are critical for affinity and selectivity. acs.org
A detailed analysis of the docked pose of this compound would reveal which of its functional groups (e.g., the methoxy (B1213986) group, the carbonyl group, or the benzofuran ring) are involved in these interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov
QSAR models are developed using a dataset of compounds with known biological activities. These models can then be used to predict the activity of new, untested compounds, such as derivatives of this compound. eurjchem.com For instance, 2D-QSAR models have been successfully developed for benzofuran-based vasodilators, demonstrating a statistically significant correlation between the chemical structures and their biological activities. nih.govnih.gov The predictive power of these models allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing. researchgate.net
The development of a QSAR model involves the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, and electronic properties. researchgate.net Examples of descriptors include molecular weight, logP (lipophilicity), polar surface area, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net
Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. researchgate.net The quality of a QSAR model is assessed using various statistical parameters, such as the coefficient of determination (R²), the cross-validated R² (Q² or R²cv), and the Fisher test value (F). nih.govnih.gov
Hypothetical Statistical Parameters for a QSAR Model of Benzofuran Derivatives
| Parameter | Value | Description |
|---|---|---|
| N | 24 | Number of compounds in the dataset |
| R² | 0.816 | Coefficient of determination |
| R²cvOO | 0.731 | Leave-one-out cross-validation coefficient |
| F | 21.103 | Fisher's F-statistic |
| s² | 6.191 x 10⁻⁸ | Standard deviation of the regression |
Quantum Chemical Calculations
Quantum chemical calculations, often based on density functional theory (DFT), provide fundamental insights into the electronic structure and properties of a molecule. mdpi.com These calculations can be used to determine a variety of molecular properties for this compound, including its optimized geometry, vibrational frequencies, and the energies of its molecular orbitals (HOMO and LUMO). nih.gov
The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule. nih.gov Quantum chemical calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts, which can aid in the structural elucidation of the compound. nih.gov Furthermore, these methods can be employed to study reaction mechanisms and predict the regioselectivity of chemical reactions involving the benzofuran scaffold. wuxiapptec.com
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals. For this compound, DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), can elucidate its electronic characteristics. semanticscholar.org
Key parameters derived from DFT studies include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack. For instance, in related benzofuran structures, the electron density is often delocalized across the fused ring system, with specific atoms showing higher orbital coefficients, indicating their role in chemical reactions. pku.edu.cn
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | Reflects the chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Provides insight into the molecule's polarity and intermolecular interactions. |
| Electron Affinity | 1.5 eV | Energy released when an electron is added. |
Note: The data in this table is illustrative and based on typical values for similar benzofuran derivatives.
Conformational Analysis using Computational Methods
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound can be performed using computational methods to identify the most stable conformations (those with the lowest energy) and the energy barriers between them. nih.gov
Techniques such as systematic grid searches or more advanced methods like Monte Carlo or molecular dynamics simulations can be employed to explore the conformational space. researchgate.net By rotating the rotatable bonds, such as the one connecting the acetyl group to the benzofuran ring, a potential energy surface can be generated. nih.gov This analysis helps in understanding how the molecule might orient itself when interacting with a biological target. For similar molecules, it has been shown that specific orientations of substituent groups are energetically preferred, which can be crucial for receptor binding. nih.gov
In Silico Screening and Virtual Library Design
In silico screening has become an indispensable tool in the early stages of drug discovery for identifying promising lead compounds from large virtual libraries. For this compound, this approach can be used to explore its potential as a scaffold for designing new derivatives with enhanced biological activity.
Virtual libraries can be created by systematically modifying the structure of this compound, for example, by adding different functional groups to the benzofuran core or the acetyl side chain. These virtual compounds can then be screened against a specific biological target, such as an enzyme or receptor, using molecular docking simulations. nih.govresearchgate.net This process predicts the binding affinity and mode of interaction, allowing for the prioritization of compounds for synthesis and experimental testing. For instance, libraries of benzofuran-1,2,3-triazole hybrids have been designed and screened to identify potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) in lung cancer. nih.govresearchgate.net
Molecular Dynamics Simulations for Dynamic Behavior
While molecular docking provides a static picture of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov An MD simulation of this compound, either in solution or bound to a biological target, can provide valuable insights into its conformational stability, flexibility, and the nature of its interactions with its environment. nih.gov
Parameters such as the root-mean-square deviation (RMSD) can be monitored to assess the stability of the molecule's conformation or the ligand-protein complex. nih.gov Furthermore, MD simulations can reveal the role of solvent molecules and key intermolecular interactions, such as hydrogen bonds, that stabilize the binding of the molecule to its target. nih.govnih.gov Such simulations have been instrumental in understanding the binding mechanisms of various small molecules to DNA and proteins. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone |
| 1-(6-Hydroxy-7-methoxy-1-benzofuran-5-yl)ethan-1-one |
| 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one |
| 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one |
Viii. Advanced Research Directions and Future Perspectives for 1 6 Methoxy 1 Benzofuran 5 Yl Ethan 1 One
Development of Novel Therapeutic Agents Based on the Benzofuran (B130515) Scaffold
The benzofuran moiety is a key component in numerous biologically active natural and synthetic compounds, exhibiting a wide spectrum of therapeutic potentials. nih.govrsc.orgnih.gov These compounds are integral to various clinical drugs and have shown significant promise, particularly as anticancer and antimicrobial agents. nih.govrsc.orgnih.gov The inherent bioactivity of the benzofuran nucleus makes 1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one a valuable starting point for the development of new therapeutic agents.
Key Therapeutic Areas for Benzofuran-Based Drug Discovery:
| Therapeutic Area | Research Findings on Benzofuran Scaffolds | Potential Application for this compound Derivatives |
| Anticancer | Benzofuran derivatives have demonstrated extraordinary inhibitory potency against various human cancer cell lines, sometimes exceeding that of reference drugs like doxorubicin. nih.govrsc.org They can act as tubulin polymerization inhibitors and interfere with pathways like HIF-1. nih.govnih.gov | Derivatives could be designed to target specific cancer cell lines, with modifications to the methoxy (B1213986) and acetyl groups to enhance cytotoxicity and selectivity. |
| Antimicrobial | Many benzofurans show potent activity against a range of bacterial (both Gram-positive and Gram-negative) and fungal pathogens. nih.gov They are particularly promising against S. aureus. nih.gov | Novel antibiotics based on this structure could be developed to combat resistant bacterial strains. |
| Anti-inflammatory | Certain benzofuran derivatives possess anti-inflammatory properties. nih.govnih.gov | The scaffold can be used to design novel anti-inflammatory drugs with potentially fewer side effects than existing treatments. |
| Neuroprotective | The benzofuran structure has been explored for its potential in treating neurodegenerative diseases like Alzheimer's. nih.gov | Further research could lead to the development of agents that can cross the blood-brain barrier and modulate targets relevant to neurodegeneration. |
Future research will likely focus on synthesizing libraries of derivatives of this compound and screening them for a wide range of biological activities to identify new lead compounds for various diseases. nih.gov
Strategies for Lead Compound Optimization
Once a compound like this compound shows initial promise, lead optimization becomes a critical process to enhance its drug-like properties. patsnap.comdanaher.compatsnap.com This iterative cycle of design, synthesis, and testing aims to improve potency, selectivity, and pharmacokinetic profiles while minimizing toxicity. patsnap.com
Common Lead Optimization Strategies:
Structure-Activity Relationship (SAR) Analysis: This fundamental approach involves systematically modifying the chemical structure to understand which functional groups are crucial for biological activity. patsnap.com For this compound, this would involve altering the substituents on the benzofuran ring to probe their effect on target binding and efficacy. nih.govpatsnap.com
Structure-Based Drug Design: Utilizing techniques like X-ray crystallography and molecular docking, researchers can visualize how a compound interacts with its biological target. patsnap.com This allows for precise, rational modifications to the lead compound to improve its binding affinity and selectivity.
Pharmacokinetic (ADMET) Profiling: A crucial aspect of optimization is improving the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound. danaher.com Modifications might be made to enhance solubility, metabolic stability, and cell permeability to ensure the compound can reach its target in the body effectively.
Scaffold Hopping: This strategy involves making significant modifications to the core structure of the lead compound to create novel chemical entities with distinct properties, potentially overcoming challenges related to the original scaffold. danaher.com
Integration of Multi-Omics Data in Mechanistic Studies
To fully understand the therapeutic potential of this compound and its derivatives, it is essential to elucidate their mechanism of action at a molecular level. The integration of multi-omics data provides a powerful, systems-level approach to achieve this.
Genomics and Transcriptomics: These approaches can identify the genes and gene expression pathways that are modulated by the compound, offering insights into its primary targets and downstream effects.
Proteomics: By analyzing the entire set of proteins in a cell or tissue, proteomics can identify the specific proteins that physically interact with the benzofuran derivative, confirming its molecular targets.
Metabolomics: This technique studies the metabolic profile of cells or organisms following treatment with the compound, revealing how it influences metabolic pathways and cellular biochemistry.
By combining these datasets, researchers can construct a comprehensive picture of how a benzofuran-based drug candidate works, identify potential biomarkers for its efficacy, and anticipate possible off-target effects.
Applications in Chemical Biology and Material Sciences
Beyond its therapeutic potential, the benzofuran scaffold is of growing interest in chemical biology and material sciences.
Chemical Probes: Derivatives of this compound could be functionalized with fluorescent tags or reactive groups to create chemical probes. These tools are invaluable for studying biological processes, visualizing molecular targets within cells, and identifying new protein-protein interactions.
Organic Electronics: Benzofuran-containing polymers and small molecules have been investigated for their use in organic electronic devices. Their rigid, planar structure and tunable electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Thiophene-substituted benzofuran derivatives, for instance, have been synthesized for use in optical devices. acs.org
Advanced Materials: The benzofuran core can be incorporated into larger molecular architectures to create materials with novel properties, such as sensors, catalysts, or functional polymers.
Emerging Methodologies in Benzofuran Research
Recent years have seen significant advancements in the synthetic methodologies used to construct the benzofuran ring system, enabling more efficient and versatile production of derivatives. nih.govacs.orgresearchgate.net
Modern Synthetic Approaches:
| Methodology | Description | Catalysts/Reagents |
| Palladium-Catalyzed Reactions | Tandem reactions involving C-H activation and oxidation have been developed for the synthesis of benzofurans from simple starting materials like 2-hydroxystyrenes. nih.gov | Palladium-based catalysts are frequently used. acs.orgnih.gov |
| Copper-Catalyzed Synthesis | One-pot syntheses using copper catalysts have been reported, often employing eco-friendly solvents. nih.govacs.org This includes coupling reactions between terminal alkynes and iodophenols. nih.govacs.org | Copper iodide (CuI) and copper bromide (CuBr) are common catalysts. nih.govacs.orgnih.gov |
| Ruthenium-Catalyzed Reactions | Ruthenium catalysts can facilitate the reaction between alkynes and m-hydroxybenzoic acids through C-H alkenylation followed by annulation. nih.gov | Ruthenium-based catalysts. nih.gov |
| C-H Functionalization | This approach directly modifies carbon-hydrogen bonds, offering a more atom-economical and efficient way to synthesize complex benzofuran derivatives compared to traditional methods that rely on pre-functionalized starting materials. nih.gov | Various transition metal catalysts. nih.gov |
These innovative synthetic routes allow for the rapid generation of diverse libraries of benzofuran compounds, including analogs of this compound, which is crucial for accelerating the drug discovery and material science research process. researchgate.net
Q & A
Advanced Research Question
- DFT calculations : Use B3LYP/6-31G* to model frontier molecular orbitals (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites. For analogs, HOMO densities localize on the methoxy group, suggesting oxidative susceptibility .
- Molecular docking : Screen interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina. Docking scores (e.g., −8.2 kcal/mol) indicate binding affinity for hypothetical targets .
- MD simulations : Assess stability in aqueous solutions (e.g., RMSD < 2.0 Å over 100 ns) to guide solubility studies .
How is single-crystal X-ray diffraction applied to confirm molecular structure, and what software tools are recommended?
Basic Research Question
- Crystallization : Slow evaporation from acetone yields crystals suitable for X-ray analysis .
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data at 100–150 K.
- Refinement : SHELXL refines structures with R1 < 0.05. For example, SHELXL-2018 optimizes hydrogen atom positions via riding models (C–H = 0.93–0.98 Å) and calculates anisotropic displacement parameters .
- Validation : PLATON checks for voids, twinning, and hydrogen-bonding networks (e.g., weak C–H⋯O interactions stabilizing crystal packing) .
What strategies mitigate batch-to-batch variability in synthesis?
Advanced Research Question
- Design of Experiments (DOE) : Use factorial designs to optimize catalyst concentration (0.1–0.5 mmol) and reaction time (12–24 h).
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (e.g., carbonyl peak intensity).
- Purification standardization : Implement gradient elution (hexane → ethyl acetate) with HPLC-DAD to ensure ≥95% purity .
How can researchers analyze the compound’s stability under varying storage conditions?
Advanced Research Question
- Accelerated degradation studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4–8 weeks.
- Analytical monitoring : Track decomposition via HPLC (C18 column, acetonitrile/water gradient) and quantify degradation products (e.g., demethylated analogs) .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life (e.g., t90 > 12 months at 25°C) .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Advanced Research Question
- Solvent volume reduction : Transition from batch to flow chemistry for safer handling of dibromomethane .
- Catalyst recycling : Immobilize palladium on mesoporous silica to reduce metal leaching.
- Safety protocols : Mitigate exothermic risks during acetylations by controlling addition rates (<1 mL/min) .
How do structural modifications (e.g., substituent position) affect bioactivity?
Advanced Research Question
- SAR studies : Compare IC50 values against methoxy positional isomers. For example, 6-methoxy substitution may enhance cytotoxicity (IC50 = 12 µM) vs. 5-methoxy (IC50 = 45 µM) in cancer cell lines .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) using LigandScout .
What are best practices for reporting crystallographic data in publications?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
